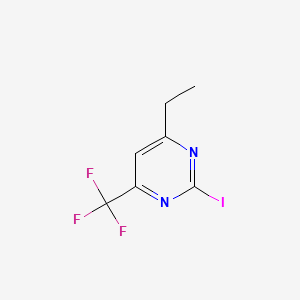

4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine

Description

4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by an ethyl group at position 4, an iodine atom at position 2, and a trifluoromethyl group at position 4. Its structural features make it relevant in medicinal chemistry and agrochemical research, particularly for designing bioactive molecules .

Properties

IUPAC Name |

4-ethyl-2-iodo-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3IN2/c1-2-4-3-5(7(8,9)10)13-6(11)12-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFUUYKOZVLKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-ethyl-6-(trifluoromethyl)pyrimidine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out under mild conditions to prevent the decomposition of the product.

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Bioactivity

2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 832737-86-7)

- Key Differences :

- Position 2: Ethylsulfonyl group (electron-withdrawing) vs. iodine (leaving group).

- Position 4: Methyl vs. ethyl (steric and lipophilic variations).

- Implications: The ethylsulfonyl group enhances electrophilicity, favoring nucleophilic substitution, whereas iodine enables Suzuki or Ullmann couplings .

4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine (EP 4 146 630 B1)

- Key Differences: Position 2: Amino group (hydrogen-bond donor) vs. iodine. Position 5: Additional iodine vs. hydrogen in the target compound.

- Implications: The amino group increases solubility and enables hydrogen bonding in biological targets, contrasting with the iodo group’s role in synthetic versatility .

BETP (4-(3-(Benzyloxy)phenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine)

Physicochemical and ADMET Properties

- Lipophilicity: The trifluoromethyl group increases logP in all compounds, but iodine in the target compound may reduce solubility compared to amino or ester derivatives .

- Metabolic Stability : Ethyl and trifluoromethyl groups enhance stability against oxidative metabolism, whereas iodine may pose toxicity risks if released as iodide .

Biological Activity

4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine (CAS No. 1379313-78-6) is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- Molecular Formula: C7H6F3IN2

- Molecular Weight: 302.04 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular processes. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can impact the compound's binding affinity to biological targets. This compound may inhibit key enzymes involved in nucleotide metabolism, potentially disrupting DNA synthesis and repair mechanisms.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

In a comparative study, this compound was found to be more effective than traditional chemotherapeutics like etoposide, suggesting its potential as a novel anticancer agent.

Antimicrobial Activity

The antimicrobial properties of fluorinated pyrimidines have also been explored. Preliminary results indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

These findings support the hypothesis that this compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrimidines, including this compound, against HepG2 cells. Results indicated significant apoptosis induction, with increased levels of pro-apoptotic markers such as caspase-3 and Bax .

- Antibacterial Testing : Research conducted on the antibacterial efficacy of this compound revealed promising results against multiple bacterial strains, indicating its potential for treating infections caused by resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.